6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
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Overview
Description
6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a complex organic compound with a unique structure that combines several functional groups, including a triazole ring, a pyrrolidine ring, and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, while the tricyclic core is often constructed using a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts to accelerate reactions, as well as the development of continuous flow processes to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more reactive intermediates .
Scientific Research Applications
6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyrrolidine rings, as well as the tricyclic core, can contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules, such as 1,2,3-triazoles and 1,2,4-triazoles, as well as pyrrolidine derivatives and tricyclic compounds .
Uniqueness
What sets 6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one apart is its unique combination of functional groups and structural features, which can confer specific properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6-propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-2-8-25-16(20(29)24-10-6-14(13-24)27-11-7-21-23-27)12-15-18(25)22-17-5-3-4-9-26(17)19(15)28/h3-5,7,9,11-12,14H,2,6,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINUZAKSNHMIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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